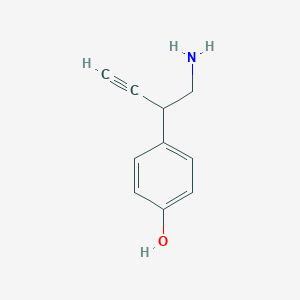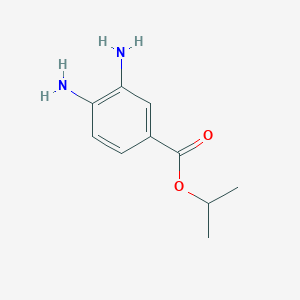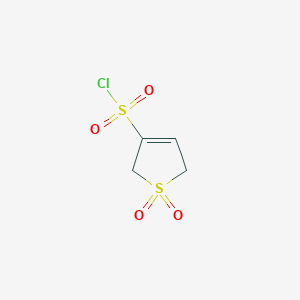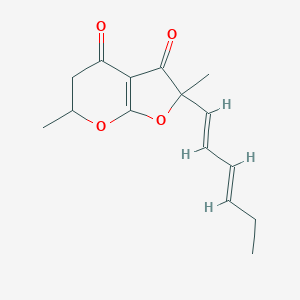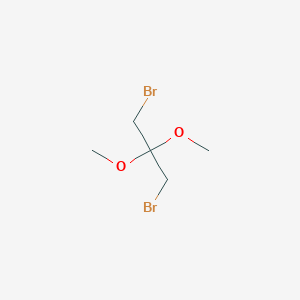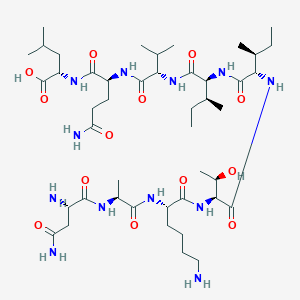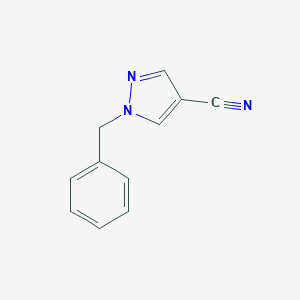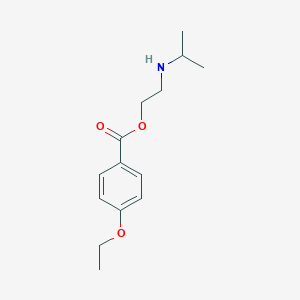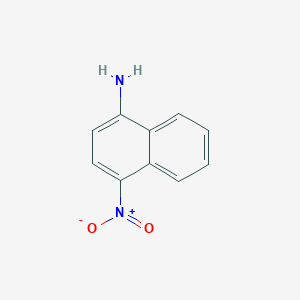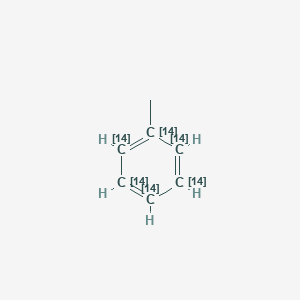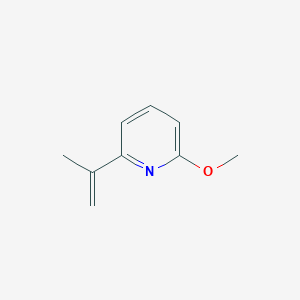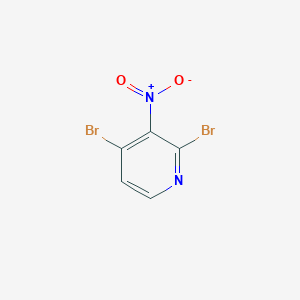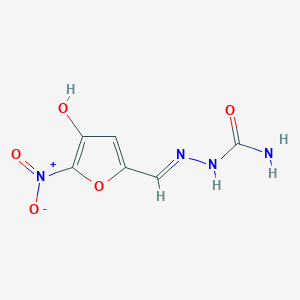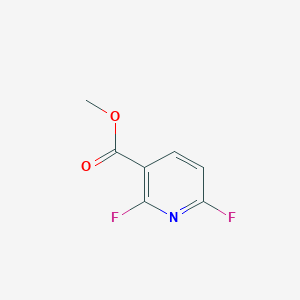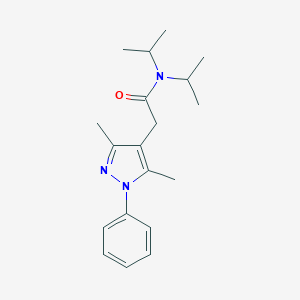
1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate, commonly known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment and other medical fields.
Mecanismo De Acción
PDK1 inhibitor works by inhibiting the activity of the protein kinase PDK1, which is involved in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PDK1, PDK1 inhibitor disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
PDK1 inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, PDK1 inhibitor has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDK1 inhibitor has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, PDK1 inhibitor has a relatively low toxicity profile, making it safe for use in animal models. However, PDK1 inhibitor has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on PDK1 inhibitor. One area of focus is the development of more potent and selective PDK1 inhibitors, which could improve the efficacy and specificity of the compound for cancer treatment. Additionally, research is needed to better understand the mechanisms underlying the anti-cancer and metabolic effects of PDK1 inhibitor, which could lead to the development of new therapeutic strategies for cancer and metabolic diseases. Finally, studies are needed to evaluate the safety and efficacy of PDK1 inhibitor in clinical trials, which could pave the way for its use in cancer treatment and other medical fields.
Métodos De Síntesis
The synthesis of PDK1 inhibitor involves the reaction of 1H-pyrazole-4-carboxamide with isopropylmagnesium chloride and 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloride. The resulting compound is then treated with acetic anhydride to obtain the hemihydrate form of the compound. The synthesis method has been optimized to improve the yield and purity of the compound for use in scientific research.
Aplicaciones Científicas De Investigación
PDK1 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, prostate, and lung cancer. Additionally, PDK1 inhibitor has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
Número CAS |
125103-57-3 |
|---|---|
Fórmula molecular |
C19H27N3O |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C19H27N3O/c1-13(2)21(14(3)4)19(23)12-18-15(5)20-22(16(18)6)17-10-8-7-9-11-17/h7-11,13-14H,12H2,1-6H3 |
Clave InChI |
RHSOSHVNVJVWGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C |
Otros números CAS |
125103-57-3 |
Sinónimos |
2-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N,N-dipropan-2-yl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



